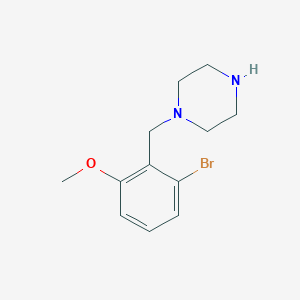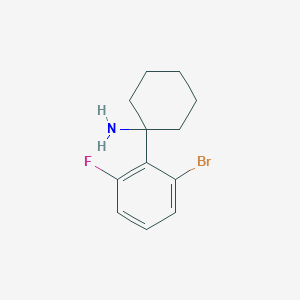
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine involves several steps. One common method includes the bromination and fluorination of cyclohexanone derivatives, followed by amination. The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
化学反応の分析
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The exact mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine is not fully understood. it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it binds to the NMDA receptor and blocks the ion channel, reducing the activity of glutamate in the brain. This mechanism is similar to that of ketamine, a well-known NMDA receptor antagonist.
類似化合物との比較
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine can be compared with other phenylcyclohexylamines, such as:
1-(2-Bromophenyl)cyclohexan-1-amine: Similar in structure but lacks the fluorine atom.
1-(2-Fluorophenyl)cyclohexan-1-amine: Similar in structure but lacks the bromine atom.
1-(2-Chlorophenyl)cyclohexan-1-amine: Contains a chlorine atom instead of bromine or fluorine.
The presence of both bromine and fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H15BrFN |
|---|---|
分子量 |
272.16 g/mol |
IUPAC名 |
1-(2-bromo-6-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-5-4-6-10(14)11(9)12(15)7-2-1-3-8-12/h4-6H,1-3,7-8,15H2 |
InChIキー |
POTNOXWASOESCQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=C(C=CC=C2Br)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


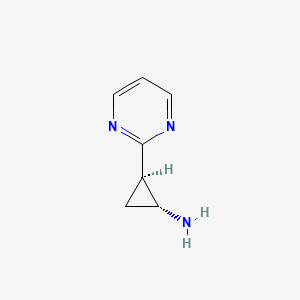

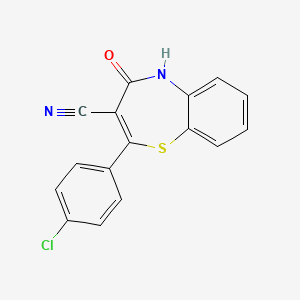
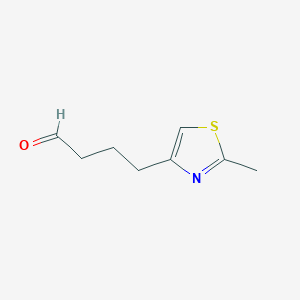

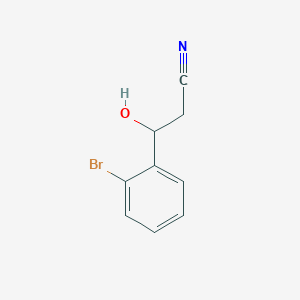
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)

